molecular formula C18H18BrF3N4O B2430122 2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide CAS No. 2034260-17-6

2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Cat. No. B2430122
CAS RN: 2034260-17-6
M. Wt: 443.268
InChI Key: BUYCLZHLMWLUGL-UHFFFAOYSA-N
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Description

“2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a methyl group and a trifluoromethyl group at the 2nd and 6th positions, respectively . The compound also contains a benzamide moiety, which consists of a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, a benzamide moiety, and a piperidine ring. The pyrimidine ring is substituted with a methyl group and a trifluoromethyl group. The benzamide moiety is attached to the pyrimidine ring via a bromine atom .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism in Chronic Myelogenous Leukemia Patients : A study on the metabolism of Flumatinib, a related antineoplastic tyrosine kinase inhibitor, in Chronic Myelogenous Leukemia (CML) patients, reveals insights into the metabolic pathways of similar compounds. Flumatinib undergoes processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine groups in these compounds facilitates amide bond cleavage, leading to in vivo formation of carboxylic acid and amine (Gong et al., 2010).

Analytical Chemistry

  • Nonaqueous Capillary Electrophoresis for Quality Control : A study developed a nonaqueous capillary electrophoretic separation method for Imatinib mesylate and related substances, including similar pyrimidine derivatives. This method is considered effective for quality control purposes (Ye et al., 2012).

Synthesis and Antifungal Activity

  • Novel Pyrimidine Derivatives as Antifungal Agents : A research focusing on the synthesis of new pyrimidine derivatives containing an amide moiety, similar to the queried compound, found that some derivatives exhibited significant antifungal activity against various fungal species. These findings highlight the potential of such compounds in antifungal applications (Wu et al., 2021).

Anticancer Applications

  • Synthesis of Nilotinib : The synthesis process of Nilotinib, a compound structurally related to the queried chemical, offers insights into the potential anticancer applications of similar pyrimidine derivatives. Nilotinib is a selective inhibitor of tyrosine kinase, used in cancer treatment (Cong-zhan, 2009).

Bioactivity Studies

  • Antimicrobial and Antituberculosis Activity : A study on the synthesis and in vitro biological evaluation of isoniazid clubbed pyrimidine derivatives showed good antimicrobial and antituberculosis activity. This suggests the potential of similar compounds in treating bacterial and fungal infections (Soni & Patel, 2017).

properties

IUPAC Name

2-bromo-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrF3N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-12(7-9-26)25-17(27)13-4-2-3-5-14(13)19/h2-5,10,12H,6-9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYCLZHLMWLUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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